molecular formula C10H7ClN2O B1416949 (8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride CAS No. 1956426-66-6

(8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride

Cat. No. B1416949
CAS RN: 1956426-66-6
M. Wt: 206.63 g/mol
InChI Key: DGTQVISITXOQDQ-JLHYYAGUSA-N
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Description

(8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride, also known as 8E-NHC, is a versatile synthetic reagent that has been used in a variety of organic and biochemical synthesis processes. It is a member of the NHC (1,3-diarylisoindolin-2-ylidene) family of compounds, which are known for their stability, reactivity, and strong affinity for transition metals. 8E-NHC has been used in a variety of applications, ranging from catalytic reactions to the development of new drugs and biocatalysts.

Scientific Research Applications

  • Catalytic Applications in Organic Synthesis : (Yang et al., 2011) demonstrated the use of a related compound, 8-hydroxyquinolin-N-oxide, as an efficient ligand for copper-catalyzed hydroxylation of aryl halides. This methodology allows for the direct transformation of aryl halides to phenols and alkyl aryl ethers, highlighting its potential in the synthesis of complex organic molecules.

  • Supramolecular Chemistry and Sensor Development : The versatility of 8-hydroxyquinoline, a compound related to (8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride, in coordination chemistry has led to its use in developing new supramolecular sensors and emitting devices. (Albrecht et al., 2008) discussed its applications in creating self-assembled aggregates for sensory applications.

  • Polymers with Antimicrobial Activity : (Khalil, 2011) and (Khalil, 2012) explored the synthesis of polymers based on 8-methacryloxyquinoline and 8-acryloxyquinoline, respectively. These polymers exhibited antimicrobial activity against bacteria and fungi, suggesting their potential use in biomedical applications.

  • Optical and Nonlinear Optical Properties : A study by (Zidan et al., 2016) investigated the nonlinear optical properties of certain 8-hydroxyquinoline derivatives. They found that these compounds have potential as materials for optical device applications.

  • Synthesis of Novel Complexes for Medicinal Chemistry : (Suchaud et al., 2014) reported on a series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones, showcasing their potential as human immunodeficiency virus type 1 integrase inhibitors. This indicates the significant role of hydroxyisoquinoline derivatives in developing new pharmaceuticals.

  • Application in Alzheimer's Disease Research : A study on mixed ligand Cu2+ complexes of 8-hydroxyquinolines, like (Kenche et al., 2013), highlighted their application in Alzheimer's disease research. These complexes showed potential in disaggregating amyloid plaques and inhibiting redox chemistry related to the disease.

properties

IUPAC Name

(8E)-N-hydroxyisoquinoline-8-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-2-7-4-5-12-6-9(7)8/h1-6,14H/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTQVISITXOQDQ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=NC=C2)C(=C1)/C(=N\O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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